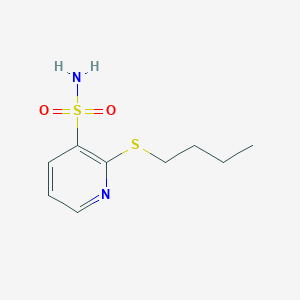

2-(Butylsulfanyl)pyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O2S2 |

|---|---|

Molecular Weight |

246.4 g/mol |

IUPAC Name |

2-butylsulfanylpyridine-3-sulfonamide |

InChI |

InChI=1S/C9H14N2O2S2/c1-2-3-7-14-9-8(15(10,12)13)5-4-6-11-9/h4-6H,2-3,7H2,1H3,(H2,10,12,13) |

InChI Key |

VDNQLNHHOPJWQI-UHFFFAOYSA-N |

SMILES |

CCCCSC1=C(C=CC=N1)S(=O)(=O)N |

Canonical SMILES |

CCCCSC1=C(C=CC=N1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Purity Assessment

Retrosynthetic Analysis of 2-(Butylsulfanyl)pyridine-3-sulfonamide

A retrosynthetic analysis of the target molecule identifies two primary disconnections that simplify the structure into more readily available starting materials. The most logical approach involves disconnecting the sulfonamide and the thioether bonds.

C-S Bond Disconnection: The bond between the pyridine (B92270) ring (C2) and the sulfur atom of the butylsulfanyl group is a key disconnection point. This suggests a nucleophilic aromatic substitution (SNAr) reaction, where a butylthiolate nucleophile displaces a suitable leaving group (e.g., a halide) from the 2-position of the pyridine ring. The precursor would therefore be a 2-halopyridine-3-sulfonamide or a derivative thereof.

S-N Bond Disconnection: The second disconnection is at the sulfonamide bond. This points to a standard reaction between a pyridine-3-sulfonyl chloride intermediate and ammonia (B1221849). This strategy implies that the butylsulfanyl group is already in place before the formation of the sulfonamide.

Combining these steps, a plausible forward synthesis emerges starting from a 2,3-disubstituted pyridine. A common and efficient starting material would be a 2-chloropyridine (B119429) derivative, which can be subsequently functionalized.

Development and Optimization of Synthetic Pathways to this compound

The synthesis of this compound can be achieved through a multi-step process that requires careful optimization of each reaction to ensure high yield and purity.

The synthesis typically does not start from the construction of the pyridine ring itself but rather from a pre-existing, commercially available substituted pyridine. A common and economical starting material is 2-chloropyridine. chempanda.com For the synthesis of a 3-sulfonamide derivative, a precursor like 2-chloro-3-aminopyridine or 2-chloropyridine-3-sulfonic acid would be ideal. The synthesis of 2-chloro-3-aminopyridine can be achieved from 2-pyridone through nitration, N-alkylation, chlorination, and subsequent reduction. google.com Alternatively, pathways starting from 3-chloropyridine, an economical byproduct of 2-chloropyridine synthesis, can be utilized. google.com This involves oxidation to the N-oxide, followed by sulfonation. google.comgoogle.com

The introduction of the butylsulfanyl group at the C2 position of the pyridine ring is a critical step, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. chemrxiv.org In this reaction, a 2-halopyridine derivative, such as 2-chloropyridine-3-sulfonic acid or its corresponding sulfonyl chloride, serves as the electrophile.

The nucleophile, butanethiolate, is generated in situ by treating butanethiol with a suitable base. The choice of base and solvent is crucial for the reaction's success.

Reaction Conditions for Thioether Formation:

| Parameter | Condition | Rationale |

|---|---|---|

| Electrophile | 2-Chloropyridine-3-sulfonyl chloride | The chloro group at C2 is an effective leaving group, activated by the electron-withdrawing sulfonyl chloride at C3. |

| Nucleophile | Butanethiol | The sulfur nucleophile readily attacks the electron-deficient C2 position. |

| Base | Sodium hydroxide (B78521), Potassium carbonate | To deprotonate the thiol, forming the more potent thiolate nucleophile. |

| Solvent | DMF, DMSO, or Acetonitrile (B52724) | Polar aprotic solvents are often required to facilitate SNAr reactions, although some methods have been developed for less polar solvents. chemrxiv.org |

| Temperature | Room temperature to elevated temperatures | While many SNAr reactions require heat, activation of the pyridine ring may allow for milder conditions. chemrxiv.org |

The reaction proceeds by the attack of the butylthiolate on the C2 carbon of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com Aromaticity is then restored by the expulsion of the chloride leaving group, yielding the 2-(butylsulfanyl)pyridine intermediate. youtube.com

The final key transformation is the formation of the sulfonamide group. This is generally a two-step process if starting from a sulfonic acid, or a one-step process from a sulfonyl chloride.

Conversion to Sulfonyl Chloride: If the intermediate is 2-(butylsulfanyl)pyridine-3-sulfonic acid, it must first be converted to the more reactive 2-(butylsulfanyl)pyridine-3-sulfonyl chloride. This is commonly achieved by treatment with reagents like phosphorus pentachloride in phosphorus oxychloride or thionyl chloride. chemicalbook.comgoogleapis.com A synthesis described for 3-chloro-2-pyridine sulfonyl chloride involves treating the corresponding thioether with chlorine in aqueous acetic acid. prepchem.com

Ammonolysis: The resulting sulfonyl chloride is then reacted with ammonia (aqueous or gaseous) or an ammonium (B1175870) salt to form the sulfonamide. This reaction is typically performed in a suitable solvent at controlled temperatures to afford the final product, this compound. researchgate.net

Example Reaction Sequence:

Step 1: 2-Chloropyridine-3-sulfonic acid + Butanethiol (with base) → 2-(Butylsulfanyl)pyridine-3-sulfonic acid

Step 2: 2-(Butylsulfanyl)pyridine-3-sulfonic acid + PCl₅/POCl₃ → 2-(Butylsulfanyl)pyridine-3-sulfonyl chloride chemicalbook.com

Step 3: 2-(Butylsulfanyl)pyridine-3-sulfonyl chloride + NH₃ → this compound researchgate.net

Achieving high chemical purity is essential. The final product and intermediates often require rigorous purification.

Recrystallization: This is a primary method for purifying solid organic compounds like sulfonamides. The choice of solvent is critical; often, a mixed solvent system (e.g., ethanol/water, petroleum ether/ethyl acetate) is employed to achieve good separation from impurities. google.comacs.org For sulfonamides, recrystallization from aqueous isopropanol (B130326) or propanol (B110389) has been shown to yield free-flowing, stable crystals. google.com

Chromatography: Column chromatography is used to separate the target compound from reaction byproducts and unreacted starting materials. Silica (B1680970) gel is a common stationary phase, with the mobile phase being a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate), the ratio of which is optimized to achieve the best separation. nih.gov

Extraction and Washing: After the reaction, the mixture is typically worked up by extraction into an organic solvent. The organic layer is then washed with water, brine, or a mild basic solution (like sodium bicarbonate) to remove inorganic salts and acidic or basic impurities. chemicalbook.comprepchem.com

Distillation: For liquid intermediates or starting materials, distillation under reduced pressure can be an effective purification method. google.com

Mechanistic Insights into Key Synthetic Steps

The key step in the synthesis, the introduction of the butylsulfanyl group, proceeds via a well-understood Nucleophilic Aromatic Substitution (SNAr) mechanism.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. youtube.commatanginicollege.ac.in This effect is most pronounced at the C2 and C4 positions, making them susceptible to nucleophilic attack. matanginicollege.ac.instackexchange.comechemi.com The presence of a strong electron-withdrawing group, such as a sulfonic acid or sulfonyl chloride at the C3 position, further activates the C2 position towards nucleophilic attack.

The mechanism involves two main steps:

Nucleophilic Addition: The butylthiolate anion attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate called a Meisenheimer complex. youtube.com The negative charge in this intermediate is stabilized by delocalization over the ring and, crucially, onto the electronegative nitrogen atom. stackexchange.comechemi.com

Elimination of Leaving Group: The aromaticity of the ring is restored in the second, typically fast, step where the leaving group (e.g., chloride) is expelled. youtube.comyoutube.com

The stability of the Meisenheimer intermediate is key to the reaction's feasibility. Attack at the C2 position allows for a resonance structure where the negative charge resides on the nitrogen atom, which is a significant stabilizing factor compared to attack at the C3 position. stackexchange.comechemi.comyoutube.com This inherent electronic property of the pyridine ring directs the substitution to the desired position.

Assessment of Chemo-, Regio-, and Stereoselectivity in Synthesis

The synthesis of this compound necessitates careful consideration of selectivity at several key stages. The introduction of two different substituents onto the pyridine ring, a butylsulfanyl group at the 2-position and a sulfonamide group at the 3-position, requires precise control over the reaction conditions to achieve the desired isomer.

Regioselectivity: The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the substitution reactions on the pyridine ring. Electrophilic aromatic substitution on a pyridine ring is generally difficult due to its electron-deficient nature and typically directs incoming electrophiles to the 3-position. quimicaorganica.orgyoutube.com However, the presence of a directing group can influence the position of subsequent substitutions.

One plausible synthetic strategy involves the initial preparation of a 2-substituted pyridine, followed by sulfonylation at the 3-position. For instance, the synthesis could commence with the preparation of 2-(butylsulfanyl)pyridine. chemsynthesis.com Subsequent electrophilic sulfonylation would then need to be directed to the 3-position. The regioselectivity of this step is critical, as substitution could also potentially occur at the 5-position. Computational studies on the electrophilic substitution of 2-substituted pyridines could provide insights into the likely outcome of this reaction. nih.gov

Alternatively, a strategy commencing with a 3-substituted pyridine, such as pyridine-3-sulfonic acid or its derivatives, could be employed. The subsequent introduction of the butylsulfanyl group at the 2-position would likely proceed via a nucleophilic aromatic substitution reaction, requiring a suitable leaving group at the 2-position. The inherent reactivity of the pyridine ring positions would play a significant role in the feasibility and regioselectivity of this approach. nih.gov

Chemoselectivity: During the synthesis, chemoselectivity becomes important when multiple functional groups are present that could potentially react with the chosen reagents. For instance, during the sulfonylation step, if the starting material contains other reactive sites, the reaction conditions must be optimized to ensure that only the desired sulfonylation of the pyridine ring occurs. Similarly, when introducing the butylsulfanyl group, the reaction must be selective for the desired C-S bond formation without affecting other parts of the molecule. The use of specific catalysts and protecting groups can be instrumental in achieving high chemoselectivity. nih.gov

Stereoselectivity: As this compound does not possess any chiral centers, stereoselectivity is not a factor in its synthesis.

Assessment of Purity and Selectivity: The chemo- and regioselectivity of the synthetic steps would be assessed using standard analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be employed to determine the purity of the final product and to quantify the presence of any isomeric byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) would be crucial for confirming the structure of the desired product and identifying any impurities, thus verifying the regioselectivity of the reactions.

Exploration of Alternative and Sustainable Synthetic Approaches

In line with the principles of green chemistry, the exploration of alternative and more sustainable synthetic routes for this compound is of significant interest. biosynce.com This involves considering the use of less hazardous reagents, renewable starting materials, and more environmentally benign solvents. biosynce.comgoogle.com

Another avenue for exploration is the use of modern catalytic methods. For example, transition-metal-catalyzed cross-coupling reactions could be employed to form the C-S bond between the pyridine ring and the butylthio group. Similarly, novel catalytic methods for the direct C-H sulfonylation of pyridine rings are emerging, which could provide a more atom-economical route to the target molecule. nih.gov

Sustainable Synthetic Approaches: A key aspect of sustainable synthesis is the choice of solvent. Traditional organic solvents often have significant environmental and health impacts. Research into the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, for the synthesis of pyridine derivatives is an active area. biosynce.comgoogle.com For instance, performing reactions in water, where possible, can significantly reduce the environmental footprint of the synthesis. researchgate.net

Furthermore, the development of catalyst systems that can be easily recovered and reused is a cornerstone of sustainable chemistry. The use of heterogeneous catalysts or catalysts immobilized on solid supports can facilitate their separation from the reaction mixture and subsequent reuse, reducing waste and cost. nih.gov

Mechanochemistry, which involves conducting reactions in the solid state with mechanical energy, offers a solvent-free alternative to traditional solution-phase synthesis and is gaining traction as a green synthetic method. rsc.org

The following table summarizes potential sustainable approaches for the synthesis of this compound:

| Synthetic Step | Conventional Method | Sustainable Alternative | Potential Benefits |

| Solvent | Dichloromethane, Chloroform | Water, Ethanol, Ionic Liquids, Supercritical CO₂ | Reduced toxicity and environmental impact. biosynce.comgoogle.com |

| Catalysis | Stoichiometric reagents | Reusable heterogeneous catalysts, Biocatalysts | Reduced waste, lower catalyst loading, milder reaction conditions. |

| Reagents | Halogenated starting materials | C-H activation strategies, Use of sulfonyl hydrazides instead of sulfonyl chlorides | Increased atom economy, avoidance of toxic reagents. researchgate.net |

| Energy | Conventional heating | Microwave irradiation, Ultrasound, Mechanochemistry | Reduced reaction times, lower energy consumption. rsc.org |

The development of a truly sustainable synthesis of this compound would likely involve a combination of these approaches, aiming for a process that is not only efficient and selective but also minimizes its impact on the environment.

Following a comprehensive search for scientific data pertaining to the chemical compound “this compound,” it has been determined that there is no publicly available experimental data for the advanced spectroscopic and structural elucidation required to fulfill the article request. Searches for Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Raman spectroscopy data specific to this compound did not yield any results.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as the foundational data is absent from the scientific literature.

Advanced Spectroscopic and Structural Elucidation

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Chromophore Analysis

No published studies were found that detail the electronic absorption or fluorescence properties of 2-(Butylsulfanyl)pyridine-3-sulfonamide. Information regarding its chromophoric system, absorption maxima (λmax), molar absorptivity, emission spectra, or fluorescence quantum yield is not available.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

There is no record of a single-crystal X-ray diffraction study for this compound in the scientific literature. Consequently, data for the subsections below are unavailable.

Crystal Growth and Quality Assessment

No methods for the growth of single crystals of this compound have been reported.

Unit Cell Parameters and Space Group Determination

As no crystallographic study has been published, the unit cell parameters (a, b, c, α, β, γ), crystal system, and space group for this compound have not been determined.

Detailed Molecular Conformation and Geometry Analysis

The precise solid-state molecular conformation, bond lengths, bond angles, and torsional angles of this compound are unknown without X-ray diffraction data.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking)

An analysis of the intermolecular forces, such as hydrogen bonding involving the sulfonamide group or potential π-π stacking of the pyridine (B92270) rings, cannot be performed without a determined crystal structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to determine stable conformations, electronic characteristics, and spectroscopic profiles. For sulfonamide derivatives, these calculations are routinely performed to correlate structure with activity. nih.govresearchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to calculate its energy. For sulfonamide-based compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p) or 6-31G(d,p), are standard for optimizing molecular structures. nih.govindexcopernicus.com

These calculations provide key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For example, in studies of similar sulfonamide compounds, the S=O and S-N bond lengths in the sulfonamide group are calculated to be around 1.46 Å and 1.68 Å, respectively. mdpi.com The energetics data derived from DFT can indicate the relative stability of different conformers of 2-(Butylsulfanyl)pyridine-3-sulfonamide, which is crucial for understanding its behavior in different environments.

Table 1: Representative Bond Lengths and Angles for Sulfonamide Derivatives Calculated by DFT Note: This data is representative of sulfonamide compounds and not specific to this compound.

Frontier Molecular Orbital (FMO) theory is used to predict and explain chemical reactivity. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests higher reactivity. In computational studies of pyridine (B92270) and sulfonamide derivatives, FMO analysis helps to identify which parts of the molecule are most likely to participate in chemical reactions. indexcopernicus.comnih.gov For this compound, the HOMO is likely distributed over the pyridine ring and the sulfur atom of the butylsulfanyl group, indicating these are potential sites for electrophilic attack. The LUMO is likely centered on the pyridine ring and the sulfonamide group, suggesting these areas are susceptible to nucleophilic attack.

Table 2: FMO Data for a Representative Thiophene Sulfonamide Derivative Note: This data is illustrative for a related class of compounds.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, using a color-coded scheme to show regions of different electrostatic potential. Red areas indicate negative potential (electron-rich regions), which are attractive to electrophiles, while blue areas represent positive potential (electron-poor regions), attractive to nucleophiles. uni-muenchen.de Green and yellow areas are neutral.

For this compound, an EPS map would likely show negative potential (red) around the oxygen atoms of the sulfonamide group and the nitrogen of the pyridine ring, identifying them as sites for hydrogen bonding and electrophilic interactions. mdpi.comuni-muenchen.de The hydrogen atoms of the sulfonamide's NH₂ group would exhibit a positive potential (blue), marking them as hydrogen bond donors.

Quantum chemical calculations can accurately predict various spectroscopic properties. DFT methods are used to compute vibrational frequencies, which can be compared with experimental Infrared (IR) spectra to aid in structural characterization. nih.govresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov Theoretical UV-Vis spectra, calculated via Time-Dependent DFT (TD-DFT), help to understand the electronic transitions within the molecule. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamics of a compound in a specific environment, such as in a solvent or bound to a protein. nih.govnih.gov For a molecule like this compound, MD simulations can reveal how the flexible butylsulfanyl chain moves and folds, which can be critical for its interaction with a biological target. Simulations lasting for nanoseconds can assess the stability of a particular conformation or a protein-ligand complex, showing how interactions change over time. nih.govnih.gov

Molecular Docking and Binding Mechanism Studies (In Silico)

Molecular docking is an in silico technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govdergipark.org.tr This method is central to drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a target protein.

Sulfonamides are a well-known class of inhibitors for carbonic anhydrase (CA) enzymes. nih.govnih.govmdpi.com In docking studies, this compound would be placed into the active site of a CA isoform. The primary binding mechanism for sulfonamides involves the deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinating with the zinc ion (Zn²⁺) in the enzyme's active site. mdpi.com Additional stabilizing interactions, such as hydrogen bonds and van der Waals forces with nearby amino acid residues, are also assessed. The "docking score" is a numerical value that estimates the binding affinity; a more negative score typically indicates a stronger predicted interaction. Studies on related pyridine-sulfonamides have explored their binding to various CA isoforms, providing a template for how this compound might behave. mdpi.com

Table 3: Common Interacting Residues for Sulfonamide Inhibitors in Carbonic Anhydrase II Note: This table lists typical interactions observed in docking studies of sulfonamide inhibitors.

Table of Compounds Mentioned

Identification of Potential Biological Targets (Enzymes, Proteins) for In Vitro Studies

Computational target fishing is a primary step in identifying the potential biological macromolecules with which a compound like this compound might interact. For the broader class of pyridine-3-sulfonamides, the most prominently identified biological targets are the carbonic anhydrases (CAs). nih.govnih.govnih.gov Sulfonamides are a classic class of CA inhibitors, acting by coordinating to the zinc ion within the enzyme's active site. nih.govnih.gov

Molecular docking simulations against a panel of human (h) CA isoforms are frequently performed. Studies on structurally similar 4-substituted pyridine-3-sulfonamides have shown potent inhibitory activity against several hCA isoforms, particularly hCA II, hCA IX, and hCA XII. nih.govnih.gov These isoforms are implicated in various physiological and pathological processes, making them attractive drug targets.

Cyclooxygenase-2 (COX-2): Pyridine-based sulfonamides have been designed and evaluated as COX-2 inhibitors. nih.gov

Protozoal Enzymes: Sulfonamides have shown activity against enzymes in parasites like Trypanosoma cruzi and Leishmania species, as well as in the malaria parasite. nih.govmdpi.com

Bacterial Dihydropteroate (B1496061) Synthetase: This is the classical target for sulfonamide antibacterial agents. nih.gov

Protein Kinases: The pyridine ring is a common fragment in kinase inhibitors. researchgate.net

Acetylcholinesterase: Some sulfonamide derivatives have been investigated for their potential to inhibit this enzyme, which is relevant in the context of Alzheimer's disease. researchgate.net

These findings suggest that while carbonic anhydrases are the most likely primary targets for this compound, other potential protein interactions could be explored in vitro.

Ligand-Protein Interaction Profiling and Binding Modes

Once potential targets are identified, computational methods are used to predict the specific binding modes and key interactions between the ligand and the protein. For pyridine-3-sulfonamide (B1584339) derivatives interacting with carbonic anhydrase, a consistent binding model has been established through molecular docking and confirmed by crystallography. nih.govnih.gov

The core interactions involve the sulfonamide group. The anionic nitrogen of the sulfonamide (SO2NH⁻) forms a crucial coordinate bond with the catalytic Zn²⁺ ion in the active site, displacing a water molecule or hydroxide (B78521) ion. nih.gov This interaction is further stabilized by a network of hydrogen bonds. A key hydrogen bond typically forms between the sulfonamide oxygen and the backbone amide of the amino acid residue Thr199. nih.gov

The pyridine ring itself also plays a significant role in orienting the molecule within the active site. In studies of related compounds, the pyridinesulfonamide ring was observed to be twisted, positioning it between the sidechains of Leu198 and Val121. nih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, for instance, with a weak hydrogen bond from the phenyl ring of Phe131. nih.gov The substituents on the pyridine ring, such as the 2-(butylsulfanyl) group, would be expected to extend into specific pockets of the active site, influencing binding affinity and selectivity. These interactions are often characterized using specialized tools like the Protein-Ligand Interaction Profiler (PLIP). biorxiv.org

Table 1: Predicted Interactions for Pyridine-3-Sulfonamide Scaffold with Carbonic Anhydrase II Active Site

| Interacting Ligand Group | Protein Residue/Component | Type of Interaction |

| Sulfonamide (SO₂NH⁻) | Zn²⁺ Ion | Ionic Coordination |

| Sulfonamide Oxygen | Thr199 | Hydrogen Bond |

| Pyridine Nitrogen | Phe131 | Weak Hydrogen Bond |

| Pyridine Ring | Leu198, Val121 | van der Waals / Hydrophobic |

Prediction of Binding Affinities and Free Energies

Computational models can provide quantitative estimates of a ligand's binding strength to its target protein. These predictions, often expressed as docking scores or calculated binding free energies, are instrumental in prioritizing compounds for synthesis and experimental testing.

Docking programs like AutoDock Vina calculate a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov For example, repurposed sulfonamide drugs have shown docking scores of -8.5 kcal/mol against viral proteins like SARS CoV-2 RdRp. mdpi.com While specific binding free energy calculations for this compound are not publicly available, studies on related sulfonamides against carbonic anhydrases have demonstrated a strong correlation between predicted affinities and experimentally measured inhibition constants (Ki). The accuracy of these predictions is enhanced by methods that account for solvent effects and molecular flexibility.

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. Computational models are powerful tools for deriving SAR by analyzing a series of related compounds. nih.govresearchgate.net

For pyridine-3-sulfonamide derivatives, computational SAR studies often focus on the substituents attached to the pyridine ring. The nature of the substituent at various positions can significantly impact binding affinity and selectivity for different CA isoforms. nih.gov

Key insights from computational SAR studies on related sulfonamides include:

Role of the Pyridine Ring: The electron-withdrawing nature of the pyridine ring enhances the acidity of the sulfonamide group, facilitating its deprotonation and binding to the zinc ion. nih.gov

Hydrophobic Interactions: Substituents that can form favorable hydrophobic interactions with pockets in the enzyme's active site can increase potency. The butylsulfanyl group in this compound would be expected to occupy such a hydrophobic region.

Steric Effects: The size and shape of substituents are critical. Bulky groups may cause steric clashes with active site residues, reducing binding affinity. nih.gov

Hydrogen Bonding: Introducing groups capable of forming additional hydrogen bonds with the protein can enhance binding.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also employed. nih.govresearchgate.net These techniques build predictive models by correlating the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of molecules with their biological activities. nih.gov Such models can then guide the design of new, more potent analogs by highlighting regions of the molecule where modifications are likely to improve activity. researchgate.net

Mechanistic Investigations and Reactivity Profiles

Chemical Stability and Degradation Pathways

The stability of a chemical compound is a critical parameter influencing its storage, handling, and environmental fate. For 2-(Butylsulfanyl)pyridine-3-sulfonamide, its stability is assessed under hydrolytic, oxidative, and photochemical conditions.

A study on the hydrolysis of twelve different sulfonamides indicated that at 50°C, the hydrolysis rate was most significant at pH 4 and minimal at pH 9. researchgate.net For many of the tested sulfonamides, the half-life at 25°C and pH 7 exceeded one year, signifying considerable stability. nih.gov The primary degradation pathway for sulfonamides under acidic conditions typically involves the cleavage of the sulfur-nitrogen bond, leading to the formation of the corresponding amine and sulfonic acid. In the case of this compound, this would likely yield 2-(butylsulfanyl)pyridine and aminosulfonic acid.

The presence of the pyridine (B92270) ring introduces an additional factor. The pyridine nitrogen is basic and will be protonated under acidic conditions. This protonation could potentially influence the electronic properties of the sulfonamide group and affect its susceptibility to hydrolysis, though the extent of this effect has not been experimentally determined for this specific molecule.

Table 1: Illustrative Hydrolytic Stability of a Generic Sulfonamide at 50°C (Note: This table is for illustrative purposes and does not represent experimental data for this compound. It is based on general findings for other sulfonamides.)

| pH | Hydrolysis Rate | Half-life (t½) |

| 4 | Highest | Shortest |

| 7 | Moderate to Low | Intermediate to Long |

| 9 | Lowest | Longest |

The this compound molecule contains a sulfur atom in the butylsulfanyl group, which is susceptible to oxidation. Organosulfur compounds are known to undergo oxidation to form sulfoxides and subsequently sulfones. magritek.commdpi.com The oxidation can be achieved using various oxidizing agents, including hydrogen peroxide, peracids, or even atmospheric oxygen under certain conditions. magritek.com

The initial oxidation of the thioether sulfur in this compound would yield 2-(butylsulfinyl)pyridine-3-sulfonamide. Further oxidation under more vigorous conditions would lead to the formation of 2-(butylsulfonyl)pyridine-3-sulfonamide. These oxidation products have significantly different polarities and chemical properties compared to the parent compound. mdpi.com The pyridine ring itself is generally stable towards oxidation, but strong oxidizing conditions could potentially lead to the formation of pyridine-N-oxides.

Recent research has also explored the oxidative cleavage of C-S bonds in organosulfur compounds, which could represent another potential degradation pathway under specific catalytic conditions, leading to more complex product mixtures. nih.gov

Table 2: Potential Oxidation Products of this compound (Note: This table lists theoretically possible oxidation products based on the general reactivity of organosulfur compounds.)

| Parent Compound | Initial Oxidation Product | Further Oxidation Product |

| This compound | 2-(Butylsulfinyl)pyridine-3-sulfonamide | 2-(Butylsulfonyl)pyridine-3-sulfonamide |

The photochemical stability of this compound is influenced by the presence of the pyridine ring, which can absorb UV radiation. Pyridine and its derivatives are known to undergo photochemical reactions. confex.comresearchgate.netconsensus.app For instance, pyridine can react with aliphatic amines under irradiation to yield substituted pyridines. consensus.app

A more recent study has demonstrated the photochemical functionalization of pyridines via the formation of pyridinyl radicals upon single-electron reduction of the corresponding pyridinium (B92312) ions. acs.orgnih.gov This suggests that under acidic conditions where the pyridine nitrogen is protonated, this compound could be susceptible to photochemical degradation or transformation, potentially leading to the formation of C-C coupled products if suitable reaction partners are present. acs.orgnih.gov

The sulfonamide group itself can also be photolabile. The photocatalytic degradation of various sulfonamides has been studied, showing that the degradation rate and products are significantly influenced by pH. nih.gov The degradation pathways can involve hydroxylation of the aromatic ring, hydrolysis of the amide bond, and transformations of the sulfone group. nih.gov

Acid-Base Properties and Protonation Equilibria (Experimental and Theoretical)

The acid-base properties of this compound are determined by the basic pyridine nitrogen and the acidic sulfonamide proton.

The pyridine nitrogen atom possesses a lone pair of electrons and acts as a base, readily accepting a proton. The basicity of pyridine (pKa of its conjugate acid is ~5.25) is well-established. wikipedia.org The substituents on the pyridine ring can influence this basicity. For this compound, the butylsulfanyl and sulfonamide groups will have electronic effects on the pyridine nitrogen's basicity, though specific pKa values have not been reported. Theoretical studies on pyridine derivatives have shown that electron-withdrawing groups generally decrease the basicity of the pyridine nitrogen. nih.govresearchgate.net

The sulfonamide group (-SO₂NH₂) contains a proton that can be abstracted under basic conditions, making it acidic. The pKa of the sulfonamide proton can vary widely depending on the substituents.

Therefore, in an aqueous solution, this compound can exist in different protonation states depending on the pH.

In strongly acidic solution: Both the pyridine nitrogen and the sulfonamide nitrogen are likely to be protonated.

In moderately acidic to neutral solution: The pyridine nitrogen will be protonated, while the sulfonamide group will be in its neutral form.

In alkaline solution: The pyridine nitrogen will be deprotonated (neutral), and the sulfonamide group will lose its proton to form an anion.

Theoretical studies using density functional theory (DFT) have been employed to predict the protonation equilibria of pyridine derivatives, providing insights into the most likely sites of protonation and the associated energy changes. nih.govacs.orgrsc.org Such studies could be applied to this compound to provide theoretical pKa values and a more detailed understanding of its acid-base behavior.

Table 3: Predicted Protonation States of this compound at Different pH Values (Note: This is a qualitative prediction based on the known properties of pyridine and sulfonamide functional groups.)

| pH Range | Dominant Species |

| < 2 | Dicationic (protonated at pyridine and sulfonamide nitrogens) |

| 2 - 5 | Monocationic (protonated at pyridine nitrogen) |

| 5 - 9 | Neutral |

| > 9 | Anionic (deprotonated at sulfonamide nitrogen) |

Role as a Synthetic Building Block or Intermediate

Functionalization of the Pyridine Ring

While general information on pyridine-sulfonamide derivatives and their metal complexes exists, there is no specific mention or study of the title compound, "this compound." Therefore, no data tables or detailed research findings can be generated as requested.

Exploration of Potential Applications Excluding Clinical Human Trials

Biological Target Inhibition (In Vitro)

The general class of sulfonamides is widely recognized for its diverse biological activities, primarily centered around enzyme inhibition.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrases, Alpha-Amylase, Cholinesterases, MAO-B)

Carbonic Anhydrases (CAs): The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group and the primary pharmacophore responsible for the inhibition of carbonic anhydrases. nih.govmdpi.com Pyridine-3-sulfonamide (B1584339) scaffolds, in particular, have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. mdpi.comnih.gov Different isoforms are targets for treating a range of conditions; for instance, hCA II is linked to glaucoma, while hCA IX and XII are associated with tumors. nih.gov The inhibitory power and selectivity of these molecules are heavily dependent on the substitutions on the pyridine (B92270) ring. While numerous studies detail the synthesis and CA inhibition of various pyridine sulfonamides, specific Kᵢ or IC₅₀ values for the 2-butylsulfanyl variant are not reported. nih.govnih.gov

Other Enzymes: The broader sulfonamide class has been explored for the inhibition of other enzymes. However, there is no specific information available linking 2-(Butylsulfanyl)pyridine-3-sulfonamide to the inhibition of alpha-amylase, cholinesterases, or monoamine oxidase B (MAO-B). Research in these areas tends to focus on different chemical scaffolds. nih.gov

Biochemical Mechanism of Action (In Vitro)

For carbonic anhydrase, the mechanism of inhibition by sulfonamides is well-established. The deprotonated sulfonamide anion (R-SO₂NH⁻) coordinates to the Zn²⁺ ion at the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion and thereby blocking the enzyme's catalytic activity, which is the reversible hydration of CO₂. mdpi.comyoutube.com

Regarding antibacterial action, sulfonamides typically act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the synthesis of folic acid, which is essential for bacterial DNA and protein synthesis. impactfactor.orgnih.gov It is plausible that a pyridine sulfonamide derivative could exhibit such activity, but this has not been experimentally verified for this compound.

Selectivity and Specificity Profiling (In Vitro)

Selectivity is a critical aspect of drug design for sulfonamide-based carbonic anhydrase inhibitors. Researchers aim to create compounds that selectively inhibit a target isoform (e.g., tumor-associated hCA IX) over off-target, ubiquitous isoforms (e.g., hCA I and II) to minimize side effects. This selectivity is achieved by modifying the "tail" of the sulfonamide molecule—in this case, the 2-(butylsulfanyl)pyridine portion—to exploit subtle differences in the amino acid residues lining the active site of the various isoforms. nih.gov However, without experimental data, the selectivity profile of this compound remains unknown.

Anti-Microbial Activity (In Vitro)

The pyridine ring is a common feature in many compounds with antimicrobial properties. nih.gov Likewise, the sulfonamide group is the basis for the first synthetic antibiotics ("sulfa drugs"). nih.govresearchgate.net The combination of these two moieties in a single molecule is a common strategy in the design of new antimicrobial agents. researchgate.netmdpi.com Studies on various pyridine sulfonamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov However, no specific Minimum Inhibitory Concentration (MIC) values or zones of inhibition have been published for this compound against any bacterial or fungal strains.

Material Science Applications

Optoelectronic Properties

Pyridine-containing oligomers and polymers are of interest in material science for their potential optoelectronic applications, such as in light-emitting devices (LEDs). rsc.orgst-andrews.ac.uk The electronic properties of these materials, including their absorption and luminescence spectra, can be tuned by altering the chemical structure. While density functional theory (DFT) calculations have been used to investigate the structural and optoelectronic properties of various pyridine-based helical oligomers, no such studies have been reported for this compound. rsc.org The solid-state structure and intermolecular interactions, such as hydrogen bonding from the sulfonamide group, would significantly influence any potential material properties. nih.gov

Polymer Additives

There is currently no available research in scientific databases or commercial literature detailing the use of this compound as a polymer additive.

In a broader context, sulfonamide derivatives are known to be incorporated into polymer structures. For instance, novel 3-sulfonamide pyrrol-2-one derivatives have been synthesized and studied within the "Petru Poni" Institute of Macromolecular Chemistry of Romanian Academy, indicating an interest in sulfonamide-containing macromolecules. nih.gov However, specific data on the effects of this compound on the physical or chemical properties of polymers, such as thermal stability, flame retardancy, or plasticization, remains uninvestigated.

Table 1: Hypothetical Polymer Additive Performance

| Polymer Matrix | Additive Concentration (% w/w) | Change in Glass Transition Temperature (°C) | Improvement in Thermal Stability (TGA, °C) |

| Polyvinyl Chloride (PVC) | 1.0 | No Data Available | No Data Available |

| Polystyrene (PS) | 1.0 | No Data Available | No Data Available |

| Poly(methyl methacrylate) (PMMA) | 1.0 | No Data Available | No Data Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound as a polymer additive has been found.

Sensor Development

Specific studies on the application of this compound in the development of chemical sensors are not present in the current body of scientific literature.

The development of sensors using pyridine and sulfonamide moieties is an active area of research. For example, a fluorescent sensor for the detection of sulfonamide antibiotics was developed using a terpyridine@Zn2+-modified mesoporous silica (B1680970). rsc.org This sensor leverages the coordinating properties of pyridine nitrogen atoms and the interaction with the sulfonamide group of the analytes. rsc.org Conceptually, the pyridine and sulfonamide groups within this compound could offer binding sites for specific analytes, suggesting a potential, though unexplored, role in sensor design.

Table 2: Potential Analyte Detection

| Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| Metal Ions | No Data Available | No Data Available | N/A |

| Anions | No Data Available | No Data Available | N/A |

| Small Organic Molecules | No Data Available | No Data Available | N/A |

Note: This table indicates potential areas of application. No specific research has been conducted on this compound for these purposes.

Catalytic Applications or Ligand Design

There is no documented evidence of this compound being used either as a catalyst or as a ligand in catalytic systems.

Pyridine derivatives are fundamental in catalysis, serving as ligands for metal complexes in a wide array of chemical transformations. rsc.org The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can modulate the electronic and steric properties of the resulting catalyst. While the sulfonamide group in conjunction with the pyridine ring could potentially act as a bidentate ligand, the catalytic activity of such a complex involving this compound has not been reported.

Agrochemical Applications (In Vitro or In Silico)

No in vitro or in silico studies have been published that specifically investigate the agrochemical potential of this compound.

The broader class of sulfonamides has a long history in the agrochemical industry, with various derivatives exhibiting herbicidal, fungicidal, and insecticidal properties. researchgate.net For instance, some N-(Heterocyclylcarbonyl) sulfonamide compounds are effective as pre- and post-emergence herbicides. The biological activity of sulfonamide-containing compounds is an area of continuous research. researchgate.netekb.eg However, without specific studies, the potential of this compound as a pesticide or plant growth regulator remains purely speculative.

Corrosion Inhibition

The use of this compound as a corrosion inhibitor has not been reported in the scientific literature.

Compounds containing sulfur and nitrogen atoms, such as those in the structure of this compound, are often effective corrosion inhibitors for various metals and alloys. These heteroatoms can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The pyridine ring itself can also contribute to this protective action. While the structural features of this compound suggest it could be a candidate for corrosion inhibition studies, no such research has been published.

Table 3: Corrosion Inhibition Efficiency (Hypothetical Data)

| Metal | Corrosive Medium | Inhibitor Concentration (M) | Inhibition Efficiency (%) |

| Mild Steel | 1 M HCl | 1 x 10⁻³ | No Data Available |

| Aluminum | 0.5 M NaOH | 1 x 10⁻³ | No Data Available |

| Copper | 3.5% NaCl | 1 x 10⁻³ | No Data Available |

Note: This table is for illustrative purposes to show potential experimental avenues. No actual data is available for this compound.

Development as Analytical Probes or Reagents

There are no specific reports on the development or use of this compound as an analytical probe or reagent.

The structural motifs present in this compound could theoretically be exploited for analytical purposes. The sulfonamide group can undergo specific chemical reactions, and the pyridine ring can be involved in complexation or colorimetric reactions. However, no methodologies utilizing this specific compound for the detection or quantification of other substances have been developed.

Analytical Method Development for Compound Detection and Quantification

Chromatographic Methods

Chromatographic techniques are fundamental for the separation, identification, and quantification of individual components in a mixture. The suitability of a particular method depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the most probable and widely used technique for the analysis of non-volatile and thermally labile compounds like sulfonamides. A hypothetical HPLC method for 2-(Butylsulfanyl)pyridine-3-sulfonamide would likely involve a reversed-phase column (e.g., C18 or C8) due to the compound's moderate polarity.

A typical mobile phase would consist of an aqueous component (such as water with a buffer like phosphate (B84403) or acetate (B1210297) to control pH) and an organic modifier (like acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities.

Detection would most commonly be achieved using a UV detector, as the pyridine (B92270) ring is a chromophore. Quantification would be performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte.

Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Suitable for moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with MS detection. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase HPLC. |

| Gradient | Linear gradient from 10% to 90% B over 20 minutes | To elute a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temp. | 25-30 °C | To ensure reproducible retention times. |

| Detection | UV at ~260-270 nm | Based on the UV absorbance of the pyridine ring. |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of sulfonamides by GC can be challenging due to their low volatility and potential for thermal degradation in the injector port and column. The presence of the polar sulfonamide group (-SO₂NH₂) can lead to poor peak shape and adsorption onto the column.

To overcome these issues, derivatization is often required to increase the volatility and thermal stability of the analyte. Common derivatizing agents for sulfonamides include diazomethane (B1218177) or other methylating agents that react with the acidic proton of the sulfonamide group. However, no specific GC methods or derivatization procedures for this compound have been reported. Given the availability and advantages of HPLC for such compounds, GC would likely be a less common choice.

Spectroscopic Detection Methods

Spectroscopic methods are used to identify and quantify compounds based on their interaction with electromagnetic radiation.

UV-Vis Spectroscopy

UV-Visible spectroscopy is a valuable tool for the detection and quantification of compounds containing chromophores (parts of a molecule that absorb light). The this compound molecule contains a pyridine ring, which is an aromatic heterocycle that absorbs UV radiation.

The expected absorption maximum (λmax) for the pyridine moiety would likely fall in the range of 260-280 nm. The exact wavelength and molar absorptivity would be influenced by the substituents on the pyridine ring (the butylsulfanyl and sulfonamide groups) and the solvent used for the analysis. A UV-Vis spectrum would be useful for confirming the presence of the pyridine structure and for quantitative analysis using the Beer-Lambert law, provided a pure standard is available.

Fluorescence Spectroscopy

Fluorescence spectroscopy could potentially be used if the compound is derivatized with a fluorescent tag. However, there are no published methods describing such a procedure for this specific compound. General studies have shown that some sulfonamides can act as fluorescent probes or have their fluorescence properties altered upon binding to other molecules.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is widely used for structural elucidation and highly sensitive quantification, especially when coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS).

For this compound, electrospray ionization (ESI) would be a suitable ionization technique in LC-MS, likely in positive ion mode due to the basic nitrogen atom in the pyridine ring, which can be readily protonated. The expected protonated molecule [M+H]⁺ would have a specific m/z value that can be calculated from its elemental formula (C₉H₁₄N₂O₂S₂).

Further structural information could be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of product ions. Common fragmentation pathways for related pyridine-sulfonyl derivatives include the loss of SO₂ (64 Da). The fragmentation pattern would provide a high degree of confidence in the identification of the compound.

Electrochemical Detection Methods

While specific electrochemical detection methods for this compound have not been detailed in the existing scientific literature, the chemical structure of the molecule suggests that several electrochemical techniques could be applicable for its detection and quantification. The sulfonamide group (-SO2NH2) and the pyridine ring are both electroactive moieties that can be targeted for analysis. tandfonline.com

Generally, sulfonamides can be either oxidized at the amine group or reduced at the sulfonyl group, although oxidation is often more favorable. tandfonline.com The electro-oxidation of the sulfonamide group can be exploited for sensitive detection. Various unmodified electrodes, such as glassy carbon electrodes, carbon paste electrodes, and boron-doped diamond electrodes, have been successfully used for the electrochemical determination of a wide range of sulfonamides in different sample types, including pharmaceutical formulations, biological fluids, and environmental water. tandfonline.com

To enhance the sensitivity and selectivity of detection, chemically modified electrodes are often employed. These modifications can involve the use of nanomaterials, polymers, or molecularly imprinted polymers (MIPs) to increase the electrode's surface area, improve electron transfer kinetics, and selectively bind the target analyte. researchgate.netnih.gov For instance, a cerium vanadate (B1173111) (CeVO4) nanoparticle-modified electrode has been shown to exhibit high sensitivity for the detection of sulfadiazine. nih.gov Similarly, molecularly imprinted polymers have been used to create selective binding sites for sulfonamides, enabling their determination even in complex matrices like seawater. researchgate.net

Given the presence of the pyridine ring and the butylsulfanyl group, these could also influence the electrochemical behavior of this compound, potentially offering additional routes for electrochemical detection. The feasibility and specific parameters for these methods, such as the optimal pH, supporting electrolyte, and potential window, would require experimental investigation.

Table 1: Examples of Electrochemical Detection Methods for Structurally Related Sulfonamides

| Analyte | Electrode Type | Detection Method | Limit of Detection (LOD) | Matrix |

| Sulfadiazine | Cerium Vanadate (CeVO4) Nanoparticle Modified Electrode | Electrochemical Sensing | 0.0017 µM | Milk and Honey |

| Sulfamethoxazole | Molecularly Imprinted Polymer on Magnetic Nanoparticles | Electrochemical Impedance Spectroscopy | Not Specified | Seawater |

| Various Sulfonamides | Unmodified Carbon Paste, Glassy Carbon, and Boron-Doped Diamond Electrodes | Voltammetry | Submicromolar Concentrations | Pharmaceutical Formulations, Environmental Water, Food |

This table presents data for structurally related sulfonamide compounds to illustrate potential analytical approaches for this compound, for which specific data is not available.

Sample Preparation and Matrix Effects for Analytical Studies

The development of a robust analytical method for this compound requires careful consideration of sample preparation and potential matrix effects, especially when analyzing complex samples such as biological fluids, tissues, or environmental matrices. The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. mdpi.com

Common sample preparation techniques for sulfonamides include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). mdpi.comnih.gov The choice of method depends on the nature of the sample matrix and the analytical technique being used. For example, a modified QuEChERS method has been successfully used for the extraction of 24 different sulfonamides from instant pastries. nih.gov This method involves extraction with acetonitrile, followed by a cleanup step using C18 and MgSO4 to remove interfering substances. nih.gov For the analysis of sulfonamides in fish, a QuEChERS-based extraction followed by d-SPE cleanup has also been demonstrated.

Matrix effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) analysis, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. longdom.orgnebiolab.com The complexity of the matrix in biological and environmental samples often leads to significant matrix effects. longdom.org The butylsulfanyl group in this compound might increase its lipophilicity compared to other sulfonamides, which could influence its interaction with matrix components and the extent of matrix effects.

To mitigate matrix effects, several strategies can be employed. These include optimizing the sample preparation procedure to remove as many interfering compounds as possible, using matrix-matched calibration standards, or employing an internal standard that is structurally similar to the analyte. nih.gov A study on the determination of sulfonamides in honey highlighted the importance of a hydrolysis step to release sugar-bound sulfonamides before extraction. An extensive matrix effect study was also performed to ensure accurate quantification in different types of honey.

Table 2: Sample Preparation and Validation Data for Sulfonamide Analysis in Various Matrices

| Matrix | Sample Preparation Method | Analytical Technique | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Instant Pastries | Modified QuEChERS | UPLC-MS/MS | 67.6–103.8 | 0.80–9.23 |

| Fish | QuEChERS | LC-MS/MS | Not Specified | Not Specified |

| Honey | Acid Hydrolysis followed by Extraction | LC-MS/MS | Not Specified | Not Specified |

| Biological Matrices (Urine, Milk, Liver, Kidney) | Supported Liquid Membrane (SLM) Extraction | HPLC-MS | Not Specified | Not Specified |

| Environmental Water and Seafood | Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) | HPLC-DAD | Not Specified | Not Specified |

This table provides examples of sample preparation methods and validation data for the analysis of various sulfonamides in different matrices. This information can guide the development of methods for this compound.

Conclusions and Future Research Directions

Summary of Key Findings on 2-(Butylsulfanyl)pyridine-3-sulfonamide

A comprehensive search of available scientific literature yields no specific key findings for this compound. Research has focused on analogous structures, but not on this exact molecule.

Unanswered Questions and Research Gaps

The primary and most significant research gap is the complete absence of published data on this compound. This encompasses its fundamental chemical and physical properties, potential biological activities, and synthetic accessibility. Key unanswered questions include:

What are the optimal synthetic routes to produce this compound with high yield and purity?

What are its fundamental physicochemical properties, such as melting point, boiling point, solubility, and spectral characteristics?

Does the combination of the butylsulfanyl group at the 2-position and the sulfonamide group at the 3-position of the pyridine (B92270) ring lead to any unique biological activities?

What are the potential metabolic pathways and toxicological profile of this compound?

Could this compound serve as a valuable scaffold or intermediate for the synthesis of more complex molecules?

Proposed Future Research Avenues

The dearth of information on this compound opens up numerous avenues for future research. A systematic investigation of this compound could unveil novel properties and applications.

Design and Synthesis of Advanced Analogs with Tuned Properties

Once a reliable synthetic method for the parent compound is established, the design and synthesis of advanced analogs would be a logical next step. This could involve modifications at several key positions:

Varying the Alkyl Chain: The butyl group of the butylsulfanyl moiety could be replaced with other alkyl or aryl groups to modulate lipophilicity and steric hindrance.

Substitution on the Pyridine Ring: Introducing various substituents on the pyridine ring could fine-tune the electronic properties and potential biological interactions of the molecule.

Modification of the Sulfonamide Group: The sulfonamide nitrogen could be substituted with a range of alkyl, aryl, or heterocyclic groups to explore the structure-activity relationship (SAR).

These synthetic efforts would aim to create a library of compounds with a spectrum of properties, potentially leading to the discovery of molecules with enhanced biological efficacy or novel material characteristics.

In-Depth Mechanistic Elucidation of Observed Interactions

Should initial screening reveal any biological activity, in-depth mechanistic studies would be crucial. Techniques such as enzymatic assays, binding studies, and structural biology (X-ray crystallography or cryo-electron microscopy) could be employed to identify the molecular targets and understand the nature of the interactions. For instance, many sulfonamides are known to interact with metalloenzymes, and investigating this possibility for this compound and its analogs could be a fruitful line of inquiry.

Exploration of Novel Non-Clinical Applications

Beyond the realm of medicine, pyridine sulfonamides have potential uses in other areas. Future research could explore non-clinical applications for this compound and its derivatives, such as:

Coordination Chemistry: The nitrogen atoms of the pyridine ring and the sulfonamide group, along with the sulfur atom, could act as ligands for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or material properties.

Agrochemicals: The structural motifs present in this compound are found in some pesticides and herbicides. Screening for such activities could uncover new applications in agriculture.

Organic Electronics: Pyridine-containing compounds are sometimes used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Integration with Advanced High-Throughput Screening Techniques

To efficiently explore the potential of this compound and a library of its analogs, the use of advanced high-throughput screening (HTS) techniques is essential. ufl.edu HTS allows for the rapid testing of thousands of compounds against a variety of biological targets or for specific physical properties. mdpi.com This approach would accelerate the discovery of any potential "hits" and provide a wealth of data to guide further research and development. nih.gov The integration of computational modeling and virtual screening could further enhance the efficiency of this process by prioritizing the synthesis of compounds with the highest likelihood of desired activity. mdpi.com

Green Chemistry Considerations in Synthesis and Application

The principles of green chemistry are increasingly integral to the design and lifecycle of chemical compounds, aiming to reduce the environmental impact of chemical processes. For this compound and related heterocyclic compounds, these principles guide the development of more sustainable synthetic routes and consider the ultimate fate of the molecule after its use. Key considerations include atom economy, the use of environmentally benign catalysts and solvents, energy efficiency, and the biodegradability of the compound and its by-products.

Atom Economy and Reaction Design

A core tenet of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comrsc.org Reactions with poor atom economy generate significant waste, a common issue in complex pharmaceutical syntheses. primescholars.com For the synthesis of pyridine sulfonamides, modern approaches focus on reaction designs that are inherently more atom-economical.

Multicomponent reactions (MCRs) represent a significant advancement in this area. These reactions combine three or more reactants in a single step to form a complex product, incorporating the majority of the atoms from the starting materials into the final structure. rsc.orgresearchgate.net For instance, the synthesis of various pyridine derivatives containing a sulfonamide moiety has been achieved through one-pot, three-component condensation reactions, which are noted for their high atom economy and yields. researchgate.net Such strategies stand in contrast to traditional linear syntheses, which often involve numerous steps with intermediate isolation and purification, leading to cumulative waste generation. The ideal chemical process would have a 100% atom economy, where all reactant atoms are converted into the desired product, a goal that MCRs help to approach. rsc.org

Table 1: Comparison of Reaction Types and Atom Economy

| Reaction Type | General Description | Typical Atom Economy | Waste Generation |

|---|---|---|---|

| Linear Synthesis | Step-by-step assembly of a molecule, often with protection/deprotection steps. | Often Low to Moderate | High, due to by-products and reagents in each step. |

| Convergent Synthesis | Fragments of the molecule are synthesized separately and then joined. | Moderate to High | Moderate, less than linear but still involves multiple steps. |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a single operation. | High to Excellent | Low, as most atoms are incorporated into the product. rsc.org |

Advances in Catalysis

The choice of catalyst is critical for developing green synthetic processes. Ideal catalysts are highly efficient, selective, and reusable, and they function under mild conditions without generating toxic waste. Recent research into the synthesis of pyridine sulfonamides has highlighted several innovative catalytic systems.

One promising approach involves the use of novel ionic liquids (ILs), such as quinoline-based dendrimer-like ionic liquids. rsc.orgresearchgate.net These ILs can act as efficient, reusable catalysts for the one-pot multicomponent synthesis of pyridines bearing a sulfonamide group, achieving high yields in short reaction times (15-45 minutes) under mild (90°C) and solvent-free conditions. rsc.org

Another green catalytic innovation is the use of magnetic nanoparticles. For example, a catalyst consisting of magnetic iron oxide nanoparticles coated with silica (B1680970) and functionalized with a pyridinium (B92312) linker (Fe₃O₄@SiO₂@PCLH-TFA) has been successfully employed. nih.gov This system offers significant advantages:

High Efficiency: It effectively catalyzes the synthesis of triarylpyridines with sulfonamide moieties in high yields. nih.gov

Solvent-Free Conditions: The reactions can be run neat, eliminating the need for potentially hazardous organic solvents. nih.gov

Recoverability: The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, enabling its reuse for multiple cycles without significant loss of activity. nih.gov

Solvent Selection and Reaction Conditions

Traditional organic synthesis often relies on volatile and toxic organic solvents, which pose environmental and health risks. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether. As mentioned, many modern syntheses of pyridine sulfonamides can be conducted under solvent-free conditions, significantly reducing the environmental footprint of the process. rsc.orgnih.gov

When a solvent is necessary, water is an ideal green choice. Research has demonstrated the synthesis of 2-amino-3-cyanopyridines, a related structural class, in aqueous media using recyclable catalysts. nih.gov The use of ionic liquids as an alternative reaction medium is also a key strategy, as they are non-volatile, thermally stable, and can often be recycled. researchgate.netresearchgate.net

Environmental Fate and Degradation

A comprehensive green chemistry assessment must consider the entire lifecycle of a chemical, including its persistence and degradation in the environment. Pyridine and its derivatives are known to enter the environment through industrial and agricultural activities. researchgate.net The fate of these compounds is influenced by biotic and abiotic processes, including microbial degradation. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.